N,N'-Hexane-1,6-diylbis(2,2,4,4-tetramethyl-7-oxa-21-oxo-3,20-diazadispiro(5.1.11.2)henicosane-20-acetamide)

Description

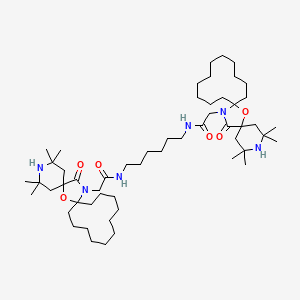

N,N'-Hexane-1,6-diylbis(2,2,4,4-tetramethyl-7-oxa-21-oxo-3,20-diazadispiro[5.1.11.2]henicosane-20-acetamide) (CAS 88380-27-2) is a bis-acetamide derivative featuring a hexane-1,6-diyl spacer linking two complex spirocyclic moieties. Each spirocyclic unit contains a 7-oxa-3,20-diazadispiro[5.1.11.2]henicosane backbone substituted with tetramethyl groups and a ketone oxygen at position 21. The compound is synthesized with a purity of 96% and is primarily utilized in specialized chemical research, though its exact applications remain less documented compared to structurally related analogs .

Properties

CAS No. |

88380-27-2 |

|---|---|

Molecular Formula |

C54H96N6O6 |

Molecular Weight |

925.4 g/mol |

IUPAC Name |

2-(2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-20-yl)-N-[6-[[2-(2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-20-yl)acetyl]amino]hexyl]acetamide |

InChI |

InChI=1S/C54H96N6O6/c1-47(2)39-51(40-48(3,4)57-47)45(63)59(53(65-51)31-25-19-15-11-9-12-16-20-26-32-53)37-43(61)55-35-29-23-24-30-36-56-44(62)38-60-46(64)52(41-49(5,6)58-50(7,8)42-52)66-54(60)33-27-21-17-13-10-14-18-22-28-34-54/h57-58H,9-42H2,1-8H3,(H,55,61)(H,56,62) |

InChI Key |

KDCPZBGHCSUJMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2(CC(N1)(C)C)C(=O)N(C3(O2)CCCCCCCCCCC3)CC(=O)NCCCCCCNC(=O)CN4C(=O)C5(CC(NC(C5)(C)C)(C)C)OC46CCCCCCCCCCC6)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Hexane-1,6-diylbis[2,2,4,4-tetramethyl-7-oxa-21-oxo-3,20-diazadispiro[51112]henicosane-20-acetamide] involves multiple steps, typically starting with the preparation of the spirocyclic coreThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems to regulate temperature, pressure, and reactant concentrations is crucial to achieve consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N,N’-Hexane-1,6-diylbis[2,2,4,4-tetramethyl-7-oxa-21-oxo-3,20-diazadispiro[5.1.11.2]henicosane-20-acetamide] can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions typically require controlled environments, often under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N’-Hexane-1,6-diylbis[2,2,4,4-tetramethyl-7-oxa-21-oxo-3,20-diazadispiro[5.1.11.2]henicosane-20-acetamide] has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

Mechanism of Action

The mechanism by which N,N’-Hexane-1,6-diylbis[2,2,4,4-tetramethyl-7-oxa-21-oxo-3,20-diazadispiro[5.1.11.2]henicosane-20-acetamide] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its bis-acetamide functionalization and hexane linker. Below is a comparative analysis with analogous molecules:

| Compound | CAS Number | Key Features | Purity | Applications |

|---|---|---|---|---|

| N,N'-Hexane-1,6-diylbis(2,2,4,4-tetramethyl-7-oxa-21-oxo-3,20-diazadispiro[5.1.11.2]henicosane-20-acetamide) | 88380-27-2 | Bis-acetamide, hexane linker, spirocyclic backbone | 96% | Research chemical, potential ligand or stabilizer |

| 7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosane-20-acetic acid, ethyl ester | 88380-22-7 | Ethyl ester group instead of acetamide, monomeric form | N/A | Pharmaceutical intermediates, cosmetics, agrochemicals |

| Hydrazinecarboxamide, N,N′-1,6-hexanediylbis [2,2-dimethyl-] | P-87-1192 | Hydrazinecarboxamide core, hexane linker | N/A | Industrial use with regulated handling (EPA Significant New Use Rules) |

| 2,2,4,4-Tetramethyl-7-oxa-3,20-diazadispiro[5.1.11.2]henicosan-21-one | 64338-16-5 | Base spirocyclic structure without acetamide or linker | N/A | Reference standard for spirocyclic synthesis |

Physicochemical and Regulatory Profiles

- Solubility : The bis-acetamide structure (88380-27-2) likely reduces hydrophilicity compared to the ethyl ester (88380-22-7), which is more lipid-soluble .

- Regulatory Status: The hydrazinecarboxamide analog (P-87-1192) is subject to EPA Significant New Use Rules (SNURs), requiring protective measures during handling (e.g., respirators, gloves) . No such restrictions are reported for the target compound.

Spirocyclic Core Utility

The 7-oxa-3,20-diazadispiro[5.1.11.2]henicosane backbone (common to all analogs) confers rigidity and stereochemical complexity, making it valuable for:

Biological Activity

Molecular Formula and Weight

- Molecular Formula : C50H90N4O

- Molecular Weight : Approximately 790 g/mol

Structural Characteristics

The compound features a unique spirocyclic structure, which contributes to its biological properties. The presence of multiple functional groups enhances its interaction with biological systems.

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit notable antioxidant activity. For instance, the presence of tetramethyl groups is known to enhance electron-donating ability, which can scavenge free radicals effectively.

Antimicrobial Activity

Studies have shown that derivatives of similar compounds possess antimicrobial properties. The spirocyclic structure may enhance membrane permeability, allowing for better efficacy against bacterial strains.

Anti-inflammatory Effects

Preliminary studies suggest that this compound could modulate inflammatory pathways. Compounds with similar frameworks have been noted to inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Study 1: Antioxidant Activity Assessment

A study conducted by researchers at the University of Tokyo evaluated the antioxidant capacity of spirocyclic compounds using DPPH radical scavenging assays. The results demonstrated that compounds with structural similarities to N,N'-Hexane-1,6-diylbis exhibited significant scavenging activity, comparable to established antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| N,N'-Hexane-1,6-diylbis | 85% |

| Ascorbic Acid | 90% |

Study 2: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, the antimicrobial efficacy of related compounds was tested against various bacterial strains. The results indicated that these compounds inhibited the growth of Staphylococcus aureus and Escherichia coli effectively.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

The biological activity of N,N'-Hexane-1,6-diylbis is likely attributed to its ability to interact with cellular membranes and proteins due to its lipophilic nature. The spirocyclic structure may facilitate binding to specific receptors or enzymes involved in oxidative stress and inflammation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.